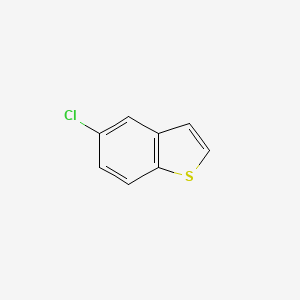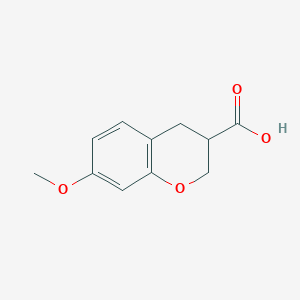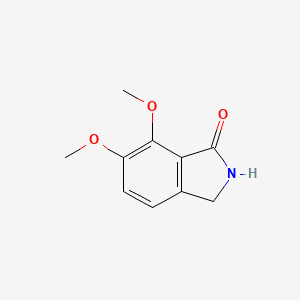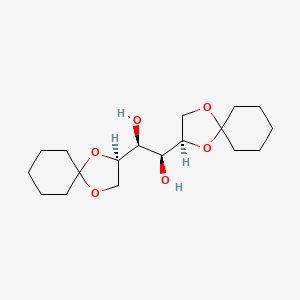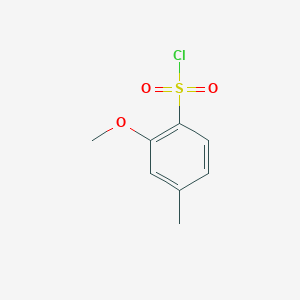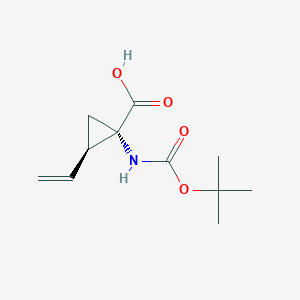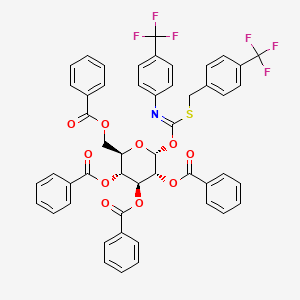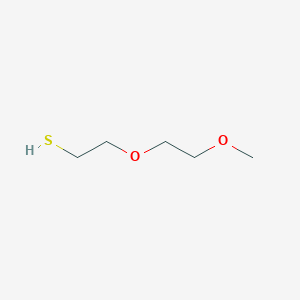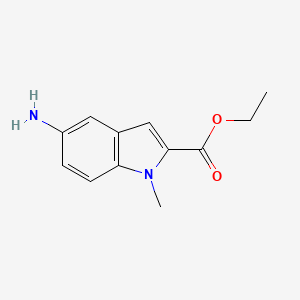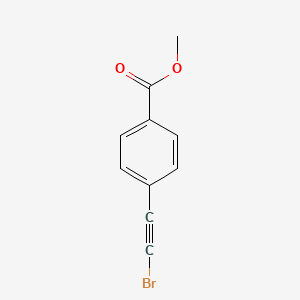
4-(溴代乙炔基)苯甲酸甲酯
描述
“Methyl 4-(bromoethynyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(bromoethynyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate . The molecular formula is C10H7BrO2 .Physical And Chemical Properties Analysis
“Methyl 4-(bromoethynyl)benzoate” has a molecular weight of 239.07 . It is a solid at 20°C . The melting point ranges from 54.0 to 57.0°C .科学研究应用
Anti-HIV Agents
“Methyl 4-(bromoethynyl)benzoate” is used in the preparation of potential anti-HIV agents . This suggests that it could play a crucial role in the development of new drugs to combat HIV.
Aldose Reductase Inhibitors
This compound is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase inhibitors are drugs that prevent damage to blood vessels, nerves, and organs in people with long-term diabetes.
Drug Intermediate
“Methyl 4-(bromoethynyl)benzoate” is an important drug intermediate . Drug intermediates are substances used in the production of active pharmaceutical ingredients.
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
This compound may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) . CBB is a derivative of berberine, a plant alkaloid with a variety of pharmacological effects.
安全和危害
“Methyl 4-(bromoethynyl)benzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Mode of Action
It’s known that the compound is an ester and it’s used as a drug intermediate . The ester group in Methyl 4-(bromoethynyl)benzoate is slightly twisted out of the plane of the central aromatic ring , which may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound is used in the preparation of potential anti-hiv agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Action Environment
It’s known that the compound is a lachrymator and an important drug intermediate .
属性
IUPAC Name |
methyl 4-(2-bromoethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450152 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromoethynyl)benzoate | |
CAS RN |
225928-10-9 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


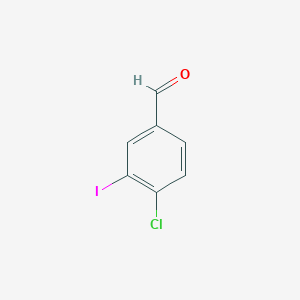
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

